NH2-QGGYTMHQDQEGDTDAGLK-COOH
Description
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain comprising 19 amino acid residues. Its sequence is: NH2-Gln-Gly-Gly-Tyr-Thr-Met-His-Gln-Asp-Gln-Glu-Gly-Asp-Thr-Asp-Ala-Gly-Leu-Lys-COOH (abbreviated using single-letter codes) .
Properties
Molecular Formula |
C₈₃H₁₂₇N₂₅O₃₄S |
|---|---|
Molecular Weight |
2051.11 |
InChI |
InChI=1S/C83H127N25O34S/c1-37(2)25-50(76(134)103-49(83(141)142)9-7-8-23-84)96-61(117)34-91-69(127)38(3)95-75(133)54(29-65(123)124)106-82(140)68(40(5)110)108-80(138)53(28-64(121)122)98-62(118)35-93-71(129)45(17-21-63(119)120)99-72(130)46(15-19-57(87)113)101-78(136)55(30-66(125)126)105-73(131)47(16-20-58(88)114)100-77(135)52(27-42-31-89-36-94-42)104-74(132)48(22-24-143-6)102-81(139)67(39(4)109)107-79(137)51(26-41-10-12-43(111)13-11-41)97-60(116)33-90-59(115)32-92-70(128)44(85)14-18-56(86)112/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,127)(H,92,128)(H,93,129)(H,95,133)(H,96,117)(H,97,116)(H,98,118)(H,99,130)(H,100,135)(H,101,136)(H,102,139)(H,103,134)(H,104,132)(H,105,131)(H,106,140)(H,107,137)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |
InChI Key |
ZIOLQQIOUWAWMM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a. NH2-KLGADTDGEQDQHMTYGGQ-COOH (HY-P0182)
- Sequence : Reversed sequence of NH2-QGGYTMHQDQEGDTDAGLK-COOH:
NH2-Lys-Leu-Gly-Ala-Asp-Thr-Asp-Gly-Glu-Gln-Asp-Gln-His-Met-Thr-Tyr-Gly-Gly-Gln-COOH . - Terminal Groups : Amine on lysine, carboxyl on glutamine.
- Purity : 98.52% .
b. NFAT Inhibitor (VIVIT Peptide, HY-P1026)
- Sequence : Cell-permeable peptide with a conserved motif for calcineurin binding.
- Terminal Groups : Standard amine and carboxyl termini.
- Bioactivity : Inhibits calcineurin-mediated dephosphorylation of NFAT, a critical pathway in T-cell activation .
- Key Difference : Unlike this compound, the VIVIT peptide has a well-defined inhibitory role, highlighting the importance of sequence specificity .
Functional Analogs
a. NH2-PEG-COOH (CAS 139729-28-5)
- Structure : Polyethylene glycol (PEG) polymer with amine and carboxyl termini.
- Bioactivity : Enhances biocompatibility and enables conjugation with proteins or drugs .
- Key Difference : While this compound is peptide-based, NH2-PEG-COOH is a synthetic polymer used for drug delivery and surface modification .
b. Glutaminase C-IN-2 (T78892)
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Key Observations
Solubility Advantages : The target peptide’s high solubility in water (25 mg/mL) contrasts with PEG-based compounds requiring organic solvents .
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